molecular formula C22H18N6O2S2 B2675101 5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 894996-06-6

5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2675101
CAS No.: 894996-06-6
M. Wt: 462.55
InChI Key: CYTGAMSOFJAGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that combines a [1,2,4]triazolo[4,3-b]pyridazine core, a key scaffold noted for its diverse pharmacological potential . The structure is further elaborated with a pyridinyl substituent and a sulfonamide group, motifs commonly associated with targeting biologically relevant enzymes and receptors. Preliminary investigations into analogous [1,2,4]triazolo[4,3-b]pyridazine derivatives suggest this class of compounds possesses a broad spectrum of biological activities, making them valuable tools for pharmaceutical development . Its specific research applications are anticipated to include antibacterial and antifungal agent screening , given the demonstrated efficacy of similar triazole-fused heterocycles against pathogens like E. coli , P. aeruginosa , S. aureus , and C. albicans . Furthermore, the structural features are indicative of potential for anti-inflammatory research , with related compounds showing promising activity in biological assays . The presence of the triazole ring, a privileged structure in agrochemicals and pharmaceuticals, also suggests potential utility in exploratory programs for oncology and neurology . Researchers can utilize this compound as a key intermediate or a novel chemical entity for hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening against various therapeutic targets. This product is provided for research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S2/c1-2-18-7-10-21(31-18)32(29,30)27-17-5-3-15(4-6-17)19-8-9-20-24-25-22(28(20)26-19)16-11-13-23-14-12-16/h3-14,27H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGAMSOFJAGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide, identified by its CAS number 894996-06-6, is a complex organic compound with potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N6O2S2C_{22}H_{18}N_{6}O_{2}S_{2} with a molecular weight of approximately 462.6 g/mol. The structure includes multiple heterocyclic components that contribute to its biological properties.

Research indicates that compounds containing triazole and pyridazine moieties often exhibit significant biological activities, particularly in the realm of cancer therapy. The presence of these heterocycles in this compound suggests potential mechanisms such as:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For instance, triazolo-pyridazine derivatives have been reported as selective inhibitors of MET kinase, which is implicated in several cancers .
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, potentially contributing to their protective effects against oxidative stress in cells .

Anticancer Activity

Several studies have explored the anticancer potential of triazole and pyridazine derivatives:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a related compound exhibited an IC50 value of 0.005 µM against c-Met kinases .
CompoundIC50 (µM)Target
Triazolo-pyridazine derivative0.005c-Met kinase
Related triazole-thione18.76Trypanosoma cruzi

Antimicrobial Activity

The antimicrobial properties of derivatives with similar structures have also been assessed:

  • A study indicated that certain triazole-thiones exhibited potent antifungal activity compared to standard treatments . This suggests that this compound may possess similar properties.

Case Studies

  • Preclinical Trials : In preclinical models, compounds with structural similarities to this compound have shown promise in reducing tumor growth in xenograft models .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics which are critical for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to act as selective inhibitors of MET kinase, which is implicated in various cancers. These inhibitors demonstrate potential as therapeutic agents for cancer treatment by hindering tumor growth and metastasis .

Antimicrobial Properties
Compounds containing the 1,2,4-triazole moiety have been reported to possess broad-spectrum antimicrobial activity. Specifically, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of pyridine and thiophene groups enhances their bioactivity, making them promising candidates for the development of new antimicrobial agents .

Pharmacological Applications

Antihistaminic Activity
Similar compounds in the triazole family have been evaluated for their antihistaminic properties. For example, certain derivatives have demonstrated effective inhibition of histamine-induced bronchoconstriction in animal models, suggesting potential use in treating allergic reactions and asthma . The structure of the compound allows for modulation of histamine receptors, making it a candidate for further development in allergy medications.

Neuroprotective Effects
There is emerging evidence that triazole derivatives may exhibit neuroprotective effects. Studies suggest that these compounds can act as antioxidants and may protect neuronal cells from oxidative stress and neurodegenerative diseases . This application opens avenues for research into treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Material Science

Polymer Chemistry
The unique structural features of 5-ethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of plastics. Additionally, these materials may exhibit improved electrical conductivity due to the presence of heteroatoms in their structure .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of triazolo-pyridazine derivatives on MET kinaseFound significant inhibition of tumor growth in vitro with potential for clinical applications .
Antimicrobial Efficacy AssessmentEvaluated the antibacterial activity against various pathogensDemonstrated broad-spectrum activity with lower MIC values compared to standard antibiotics .
Neuroprotective PotentialAssessed antioxidant properties in neuronal cell culturesShowed protective effects against oxidative stress-induced cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, particularly the [1,2,4]triazolo[4,3-b]pyridazine core or related heterocyclic systems. Key differences in substituents and functional groups are analyzed:

Table 1: Structural and Functional Comparison

Compound Name/Identifier Core Structure Substituent at Position 3 of Triazolopyridazine Functional Group/Linker Physical Properties (mp) Reported Biological Activity
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Pyridin-4-yl Thiophene-2-sulfonamide Not reported Not reported
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]triazolo[4,3-b]pyridazine 3-Methyl Acetamide Not reported Lin28 protein inhibition (80 µM)
(E)-4b [1,2,4]triazolo[4,3-b]pyridazine 3,5-Dimethyl-1H-pyrazol-4-yl Propenoic acid 253–255°C Not reported
(E)-4d 6-Chloropyridazine (non-triazolo) Chlorine Propenoic acid 187–189°C Not reported

Key Observations:

Core Heterocycle and Substituent Effects: The target compound and Lin28-1632 share the [1,2,4]triazolo[4,3-b]pyridazine core, but substituents at position 3 differ (pyridin-4-yl vs. methyl). Compound E-4b incorporates a pyrazolyl substituent, which introduces additional hydrogen-bonding sites, whereas E-4d lacks the triazolo ring entirely, reducing structural similarity.

Functional Group Implications: The thiophene-2-sulfonamide group in the target compound contrasts with the acetamide in Lin28-1632 and the propenoic acid in E-4b/E-4d. Sulfonamides are known for their strong hydrogen-bond acceptor/donor capabilities, which could improve target engagement compared to acetamides or carboxylic acids.

Physical Properties :

  • Melting points (mp) for E-4b (253–255°C) and E-4d (187–189°C) suggest that triazolo-containing compounds (E-4b) exhibit higher crystallinity, likely due to rigid aromatic stacking. The target compound’s mp remains unreported, but its pyridin-4-yl substituent may similarly enhance intermolecular interactions.

Biological Activity :

  • Lin28-1632 demonstrated functional inhibition of Lin28 proteins at 80 µM, highlighting the pharmacological relevance of the triazolopyridazine scaffold. The target compound’s sulfonamide group may confer distinct target selectivity, though direct comparative data are lacking.

Q & A

Q. What are the key considerations in designing synthetic routes for this compound?

The synthesis involves multi-step heterocyclic assembly, including triazolopyridazine core formation and sulfonamide coupling. Critical steps include:

  • Triazolopyridazine ring construction : Cyclocondensation of pyridazine precursors with hydrazines or azides under controlled temperatures (80–120°C) to avoid side reactions .
  • Sulfonamide coupling : Reaction of thiophene-2-sulfonyl chloride with the amino-substituted phenyl intermediate in anhydrous DMF, requiring strict moisture control .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, validated by TLC and NMR .

Q. How can researchers address challenges in intermediate stability during synthesis?

Unstable intermediates (e.g., triazolopyridazine precursors) require:

  • Low-temperature storage (−20°C) under inert gas (Ar/N₂) to prevent oxidation .
  • Real-time monitoring : In-line FTIR or LC-MS to detect decomposition byproducts early .
  • Stabilizing agents : Addition of radical inhibitors (e.g., BHT) during exothermic steps .

Q. What analytical methods are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify regiochemistry of triazolopyridazine and sulfonamide connectivity .
  • HRMS : For molecular weight validation, especially to distinguish isobaric impurities .
  • X-ray crystallography : To resolve ambiguous stereoelectronic effects in the triazole-pyridazine system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Core modifications : Substitute pyridin-4-yl with electron-withdrawing groups (e.g., CF₃) to enhance target binding affinity, guided by molecular docking (e.g., Glide SP) .
  • Sulfonamide tuning : Replace ethyl with cyclopropyl to improve metabolic stability, validated by microsomal assays .
  • Bivalent binding : Introduce a second pharmacophore (e.g., bromodomain inhibitors) to exploit synergistic effects, as demonstrated in AZD5153 optimization .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values across studies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) using reference inhibitors .
  • Cellular permeability differences : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro/in vivo data .
  • Off-target profiling : Employ broad-panel screening (e.g., Eurofins CEREP) to identify confounding targets .

Q. How to design experiments for target validation in complex biological systems?

  • CRISPR/Cas9 knockout : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .
  • Photoaffinity labeling : Incorporate a diazirine moiety to map binding sites in vivo .
  • Transcriptomic profiling : RNA-seq to assess downstream pathway modulation (e.g., MYC downregulation in cancer models) .

Q. What methodologies improve pharmacokinetic (PK) properties without compromising potency?

  • Prodrug approaches : Mask polar sulfonamide groups with ester prodrugs, cleaved by serum esterases .
  • Formulation optimization : Use lipid-based nanoemulsions to enhance oral bioavailability .
  • CYP450 inhibition assays : Identify metabolic hotspots via liver microsome incubations and adjust substituents (e.g., fluorination) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Stability

IntermediateStability IssueMitigation StrategyReference
Triazolopyridazine precursorOxidative degradationStorage under Ar at −20°C
Sulfonamide intermediateHydrolysis in aqueous mediaAnhydrous DMF, molecular sieves

Q. Table 2. SAR Optimization Workflow

StepObjectiveMethodOutcome
1Enhance binding affinityPyridinyl → CF₃ substitution5x IC₅₀ improvement
2Reduce CYP3A4 inhibitionEthyl → cyclopropyl substitution70% lower inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.